molecular formula C10H16O3 B14515792 8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one CAS No. 63524-96-9

8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one

Cat. No.: B14515792
CAS No.: 63524-96-9
M. Wt: 184.23 g/mol
InChI Key: AKLPRXPJUDFBRW-UHFFFAOYSA-N
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Description

8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[25]octan-4-one is a chemical compound with the molecular formula C10H16O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one can be achieved through several methods. One common approach involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the spiro structure allows for unique interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: This compound is similar in structure but lacks the hydroxyl group.

    Pulegone Oxide: Another spiro compound with similar structural features but different functional groups.

Uniqueness

8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential therapeutic agents.

Properties

CAS No.

63524-96-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

8-hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one

InChI

InChI=1S/C10H16O3/c1-6-4-7(11)10(8(12)5-6)9(2,3)13-10/h6-7,11H,4-5H2,1-3H3

InChI Key

AKLPRXPJUDFBRW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(C(=O)C1)C(O2)(C)C)O

Origin of Product

United States

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